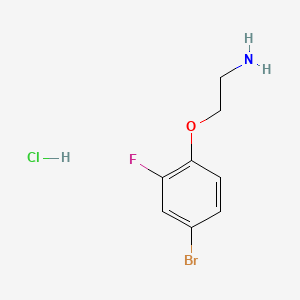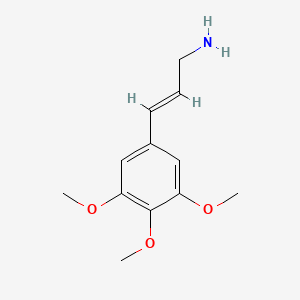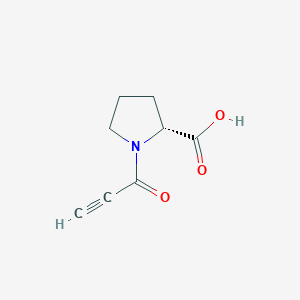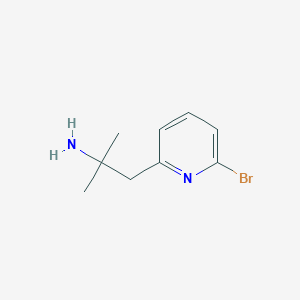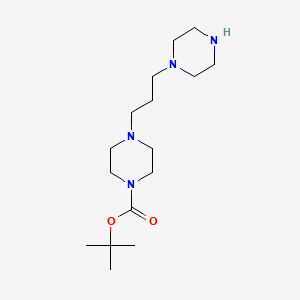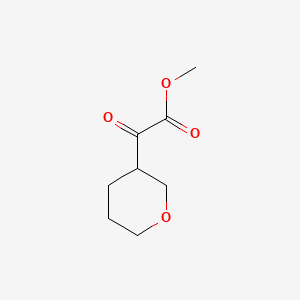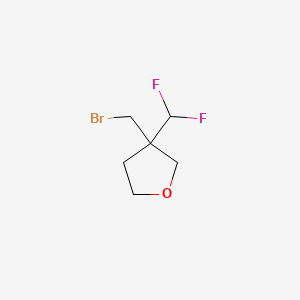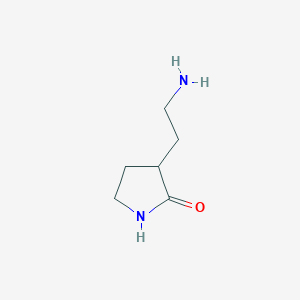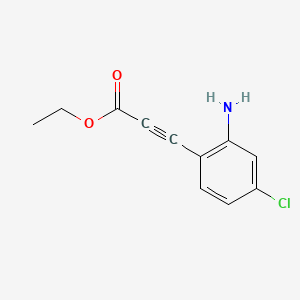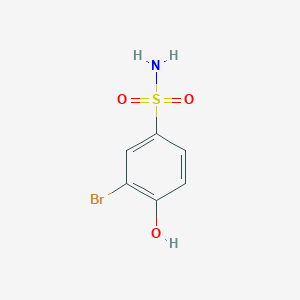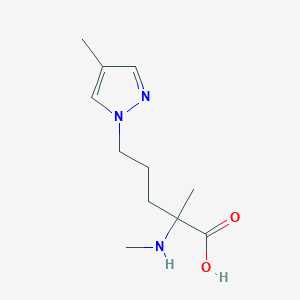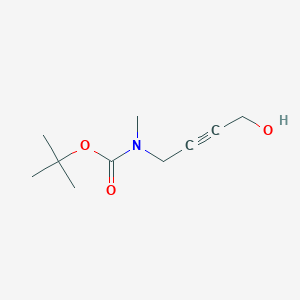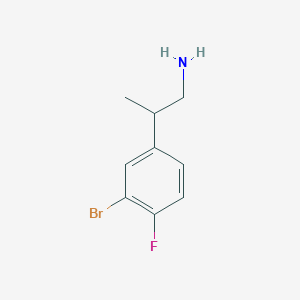![molecular formula C23H25NO4 B13548083 2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid](/img/structure/B13548083.png)
2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid typically involves the following steps:
Fmoc Protection: The amino group of cycloheptane-1-carboxylic acid is protected using 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Coupling Reaction: The protected amino acid is then coupled with other reactants using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Synthesis: Utilizing solid-phase peptide synthesis (SPPS) techniques where the compound is built step-by-step on a solid resin.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base like piperidine.
Substitution: Nucleophilic substitution reactions where the amino group can react with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to modify its functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DCC or DIC in dichloromethane.
Oxidation: Potassium permanganate or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
Deprotected Amino Acid: Resulting from the removal of the Fmoc group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Pharmaceutical Research: Investigated for its potential therapeutic properties and as a precursor in drug development.
Bioconjugation: Utilized in the conjugation of biomolecules for various biochemical assays.
Material Science: Explored for its potential use in the development of novel materials with specific properties.
作用機序
The mechanism of action of 2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group provides steric protection, allowing selective reactions at the amino group. Upon deprotection, the free amino group can participate in various biochemical pathways, potentially interacting with enzymes or receptors to exert its effects.
類似化合物との比較
Similar Compounds
2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid: A similar compound with a cyclohexane ring instead of a cycloheptane ring.
Fmoc-protected Amino Acids: Other amino acids protected with the Fmoc group, such as Fmoc-phenylalanine or Fmoc-lysine.
Uniqueness
2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid is unique due to its seven-membered cycloheptane ring, which imparts distinct steric and electronic properties compared to its six-membered cyclohexane analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems.
特性
分子式 |
C23H25NO4 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC名 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C23H25NO4/c25-22(26)19-12-2-1-3-13-21(19)24-23(27)28-14-20-17-10-6-4-8-15(17)16-9-5-7-11-18(16)20/h4-11,19-21H,1-3,12-14H2,(H,24,27)(H,25,26) |
InChIキー |
XHSIQBBMUSBJOO-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(CC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



